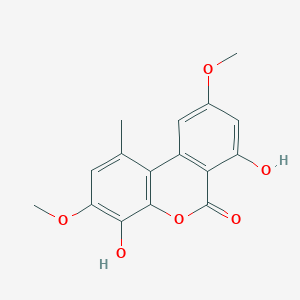

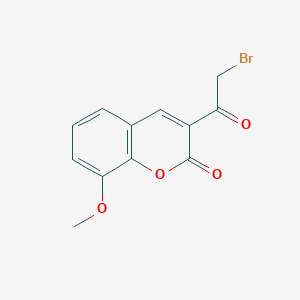

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Übersicht

Beschreibung

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a chemical compound derived from the chromen-2-one family, known for its versatile chemical properties and reactivity, which makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities.

Synthesis Analysis

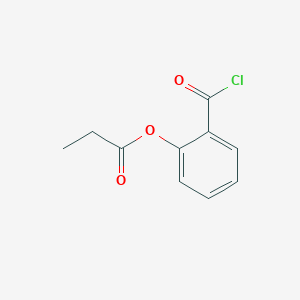

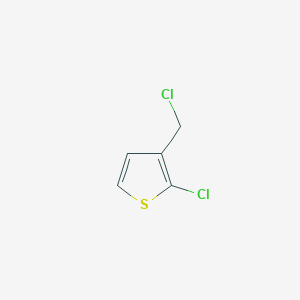

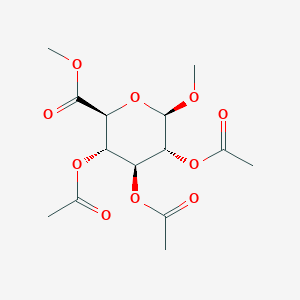

The synthesis of this compound involves a solvent-free reaction starting from 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is then α-brominated using CuBr2, leading to the formation of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one. Subsequent reactions with various reagents like Thiourea or acid chloride can produce a variety of derivatives with antimicrobial and antimalarial activity (Shah et al., 2016).

Molecular Structure Analysis

A new polymorphic form of this compound shows hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions that give rise to a helical supramolecular architecture, highlighting the compound's potential for forming diverse crystalline structures (Gonzalez-Carrillo et al., 2019).

Chemical Reactions and Properties

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including bromination, cyclization with Thiourea, and reactions with thiourea derivatives, leading to the synthesis of aminothiazole derivatives and other chromen-2-one based compounds with biological activity. These reactions are typically carried out under refluxing ethanol conditions (Sukdolak et al., 2004).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Heterocyclic Compounds Incorporating Coumarin

- Application : 3-bromoacetylcoumarin is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives .

- Method : The compound reacts with different reagents to synthesize these derivatives .

- Results : The synthesized compounds exhibited significant cytotoxic effect. Among these derivatives, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .

-

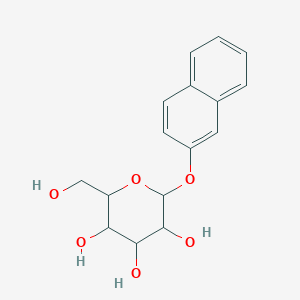

Preparation of Polyfunctionalized Heterocyclic Systems

- Application : 3-(bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .

- Method : The compound undergoes various chemical reactions to prepare these systems .

- Results : The resulting heterocyclic systems have wide applications in analytical chemistry, fluorescent sensors, and biological applications .

-

Synthesis of Five and Six-Membered Heterocyclic Systems

- Application : 3-(bromoacetyl)coumarins are used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

- Method : The compound undergoes various chemical reactions to synthesize these systems .

- Results : The resulting heterocyclic systems have wide applications in analytical chemistry, fluorescent sensors, and biological applications .

-

Synthesis of Biologically Active Pyran and Pyridine Derivatives

- Application : 3-(bromoacetyl)coumarins are used in the multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

- Method : The compound undergoes various chemical reactions with aromatic aldehydes and malononitrile .

- Results : The resulting pyran and pyridine derivatives have potential biological activity .

-

Preparation of Thiocarbohydrazide Derivatives

- Application : 3-(bromoacetyl)coumarins are used in the multicomponent reaction with thiocarbohydrazide and dehydroacetic acid .

- Method : The compound undergoes a reaction with thiocarbohydrazide and dehydroacetic acid in ethanol .

- Results : The resulting compounds are thiocarbohydrazide derivatives .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. These compounds could serve as starting points towards a wide scale of heterocyclic systems and could have applications in analytical chemistry, fluorescent sensors, and biological applications .

Eigenschaften

IUPAC Name |

3-(2-bromoacetyl)-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJVUAVKFWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353706 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one | |

CAS RN |

106578-18-1 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)